Vincane
Description
Vincane is an indole alkaloid belonging to the broader class of Vinca alkaloids, which are primarily derived from plants of the Apocynaceae family. Structurally, this compound is characterized by a complex tetracyclic framework with an indole moiety, distinguishing it from simpler alkaloids . Its derivatives, such as Pyrosaline chloride and Pyrosaline iodomethylate, have been synthesized to explore modified biological activities, though their structural and functional divergence from this compound remains a critical area of study .
Properties
Molecular Formula |
C19H24N2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene |
InChI |
InChI=1S/C19H24N2/c1-2-19-9-5-11-20-12-8-15-14-6-3-4-7-16(14)21(13-10-19)17(15)18(19)20/h3-4,6-7,18H,2,5,8-13H2,1H3/t18-,19+/m1/s1 |
InChI Key |
VYXFLLCQSGSEMS-MOPGFXCFSA-N |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4CC2 |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Vincane shares structural homology with other indole alkaloids, particularly those isolated from Tabernaemontana species. Key similarities and differences include:
Circular dichroism (CD) studies highlight this compound’s unique spectral profile, attributed to its rigid tetracyclic system and specific methoxy substitutions, whereas Tabernaemontana alkaloids exhibit more flexible structures with diverse CD patterns .
Functional and Pharmacological Comparison
This compound and its derivatives demonstrate distinct pharmacological profiles compared to structurally related compounds:
Analytical Challenges in Comparative Studies
Comparative analyses of this compound and related compounds face methodological hurdles:
- Extraction Variability : Differences in extraction protocols (e.g., solvent polarity, temperature) may alter alkaloid profiles, complicating direct comparisons .
- Structural Degradation : Harsh extraction conditions can degrade this compound’s methoxy groups, leading to artifacts that misrepresent its native structure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
